Plasmodium falciparum DHODH Inhibition: IC50 580 nM vs. Yeast DHODH Selectivity Profile
In a comparative enzyme inhibition assay, 2-oxo-1,2-dihydropyrimidine-4-carbohydrazide inhibited Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with an IC50 of 580 nM, whereas the same compound exhibited an IC50 of 10,000 nM against Saccharomyces cerevisiae DHODH [1]. This represents an approximately 17-fold selectivity for the plasmodial enzyme over the yeast ortholog.
| Evidence Dimension | IC50 (enzyme inhibition) |
|---|---|
| Target Compound Data | IC50 = 580 nM against PfDHODH |
| Comparator Or Baseline | IC50 = 10,000 nM against S. cerevisiae DHODH |
| Quantified Difference | ~17-fold higher potency against PfDHODH (580 nM vs. 10,000 nM) |
| Conditions | Enzymatic inhibition assay monitoring orotate formation or via chromogen reduction using DCIP; patent-derived data from US8703811 [1] |
Why This Matters
This species selectivity profile is critical for researchers developing antimalarial chemical probes, as it demonstrates that potency is not a universal DHODH effect but specific to the plasmodial target.
- [1] BindingDB. BDBM120364: 2-Oxo-1,2-dihydropyrimidine-4-carbohydrazide Affinity Data (US8703811). PfDHODH IC50: 580 nM; S. cerevisiae DHODH IC50: 10,000 nM. View Source
